molecular formula C16H19D5O2 B1162870 4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5

4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5

Cat. No. B1162870
M. Wt: 253.4
InChI Key: IVTCJQZAGWTMBZ-NVFTVBRCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic acid-d5 contains five deuterium atoms at the 15, 15/', 16, 16, and 16 positions. It is intended for use as an internal standard for the quantification of 4(Z),7(Z),10(Z),13(Z)-hexadecatetraenoic acid by GC- or LC-mass spectrometry. Hexadecatetraenoic acid (16:4 n-3) is an impurity generated during the synthesis of docosahexaenoic acid-d5. While the physiological properties of this compound are not known, dietary intake of n-3 long chain polyunsaturated fatty acids provides potential health benefits.

Scientific Research Applications

Acetogenins from Aquatic Plants

  • Acetogenins in Elodea canadensis: The isolation of various acids similar to hexadecatetraenoic acid from Elodea canadensis, an aquatic plant, suggests potential research applications in plant biochemistry and ecology (Previtera, Merola, & Monaco, 1985).

Biochemical Investigations

  • Inactivation of γ-Aminobutyric Acid Aminotransferase: Research on compounds structurally related to hexadecatetraenoic acid-d5 for their interaction with enzymes like γ-aminobutyric acid (GABA) aminotransferase illustrates its potential in enzyme studies (Leon & Silverman, 1996).

Environmental Chemistry and Pollution Research

  • Degradation of Toxic Phenols: Studies involving the degradation of toxic phenols using nanomaterials implicate potential environmental applications for hexadecatetraenoic acid-d5 related compounds (Rani & Shanker, 2018).

Neuroprotective Studies

  • Neuroprotective Properties: Research on derivatives of hexadecatetraenoic acid-d5, like PDX, which inhibits human blood platelet aggregation, indicates potential applications in neuroprotection and cardiovascular health (Chen et al., 2009).

Biosynthetic Pathways in Organisms

  • Biosynthesis in Yeast: Understanding the biosynthesis of aroma compounds in yeast using isotopically labeled hexadecatetraenoic acid-d5 can contribute to food chemistry and synthetic biology research (Haffner, Nordsieck, & Tressl, 1996).

DNA Research

  • Role in DNA Structure: Studies on the impact of methylated cytosine, which shares structural similarities with hexadecatetraenoic acid-d5, on DNA conformations have implications in molecular biology and genetics (Fujii et al., 1982).

Pharmacology and Biochemistry

  • Enzyme Inhibition Studies: Synthesized derivatives of hexadecatetraenoic acid-d5 have been studied for their inhibition properties against human carbonic anhydrase isoenzymes, suggesting pharmacological applications (Oktay et al., 2016).

Pheromone Biosynthesis

  • Pheromone Component Biosynthesis: The study of biosynthetic pathways for pheromone components in moths using derivatives of hexadecatetraenoic acid-d5 illuminates applications in entomology and chemical ecology (Watanabe et al., 2011).

properties

Product Name

4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5

Molecular Formula

C16H19D5O2

Molecular Weight

253.4

InChI

InChI=1S/C16H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h3-4,6-7,9-10,12-13H,2,5,8,11,14-15H2,1H3,(H,17,18)/b4-3-,7-6-,10-9-,13-12-/i1D3,2D2

InChI Key

IVTCJQZAGWTMBZ-NVFTVBRCSA-N

SMILES

[2H]C([2H])(C([2H])([2H])[2H])/C=CC/C=CC/C=CC/C=CCCC(O)=O

synonyms

(4Z,7Z,10Z,13Z)-hexadeca-4,7,10,13-tetraenoic-15,15/',16,16,16-d5 acid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5
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4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5
Reactant of Route 3
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5
Reactant of Route 4
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5
Reactant of Route 5
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5
Reactant of Route 6
4(Z),7(Z),10(Z),13(Z)-Hexadecatetraenoic Acid-d5

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